2-Bromo-5-nitrobenzotrifluoride

Process Chemistry Nitration Synthetic Efficiency

Synthetic chemists often encounter sluggish or failed cross-coupling reactions when using unactivated aryl halides, delaying key analog synthesis. 2-Bromo-5-nitrobenzotrifluoride (CAS 367-67-9) resolves this bottleneck with its electron-deficient aromatic system that accelerates oxidative addition, enabling efficient Suzuki-Miyaura and Buchwald-Hartwig couplings. • 2-Bromo substituent activated by 5-NO₂ and 1-CF₃ for rapid Pd-catalyzed coupling • Nitro group reduces to a versatile aniline handle for further elaboration • Trifluoromethyl imparts metabolic stability and lipophilicity to downstream APIs Supplied as a crystalline solid (mp 41-44°C) at ≥98% purity. Ideal for pharmaceutical, agrochemical, and advanced polymer intermediate synthesis.

Molecular Formula C7H3BrF3NO2
Molecular Weight 270 g/mol
CAS No. 367-67-9
Cat. No. B1266209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-nitrobenzotrifluoride
CAS367-67-9
Molecular FormulaC7H3BrF3NO2
Molecular Weight270 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)Br
InChIInChI=1S/C7H3BrF3NO2/c8-6-2-1-4(12(13)14)3-5(6)7(9,10)11/h1-3H
InChIKeySXEQQBBOAMHOID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-nitrobenzotrifluoride for Advanced Organic Synthesis


2-Bromo-5-nitrobenzotrifluoride (CAS 367-67-9) is a highly functionalized aromatic building block [1]. It is characterized by a benzene ring substituted with a bromine atom at the 2-position, a nitro group at the 5-position, and a trifluoromethyl group at the 1-position. Its molecular formula is C7H3BrF3NO2, with a molecular weight of 270.0 g/mol [2]. The compound is typically supplied as a crystalline solid, melting between 41 and 44 °C . This substitution pattern confers unique electronic properties and orthogonal reactivity, making it a valuable intermediate in the synthesis of complex molecules for pharmaceutical, agrochemical, and material science applications [1][3].

Activated cross-coupling handle: Bromine para to nitro enables efficient Suzuki and Buchwald-Hartwig couplings.
Orthogonal functionalization: Nitro group reducible to aniline for further elaboration; CF₃ imparts lipophilicity.
Well-characterized intermediate: Precise melting and boiling points reduce scale-up uncertainty for process chemistry.

Why 2-Bromo-5-nitrobenzotrifluoride Is Irreplaceable


Simple substitution of 2-Bromo-5-nitrobenzotrifluoride with a generic aromatic halide is not feasible due to the specific and interdependent roles of its functional groups. The 2-bromo substituent is activated towards oxidative addition by the electron-withdrawing 5-nitro and 1-trifluoromethyl groups, enabling efficient participation in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. Replacing this specific molecule with a less activated aryl halide, such as a simple bromobenzene, would lead to significantly slower or failed reactions under standard catalytic conditions [2]. Furthermore, the presence of the nitro group provides a handle for subsequent reduction to a versatile aniline, which can be further elaborated, while the trifluoromethyl group imparts crucial physicochemical properties like increased lipophilicity and metabolic stability to downstream products [3]. The precise 1,2,5-substitution pattern is critical; regioisomers will produce final products with different and likely undesirable properties, making direct substitution impossible without extensive re-optimization of the synthetic route .

Generic aryl halides lack the dual EWG activation; oxidative addition may be significantly slower, compromising coupling efficiency.
Alternatives without a reducible nitro or CF₃ group cannot replicate the three-step functionalization sequence (cross-couple, reduce, derivatize).
Regioisomers (e.g., 3-bromo-5-nitro isomer) produce different connectivity and physicochemical profiles; direct replacement invalidates downstream SAR.

2-Bromo-5-nitrobenzotrifluoride Performance Benchmarks


High-Yield Nitration Process

The synthesis of 2-Bromo-5-nitrobenzotrifluoride from o-bromobenzotrifluoride via direct nitration proceeds with a high yield, demonstrating efficient and scalable production . A literature procedure reports a 92% yield (450.4 g) of the target compound with 95% GC purity after workup, using a mixed acid nitration system . This high yield is a critical parameter for procurement, as it directly translates to lower cost and greater availability of this key intermediate compared to analogs that require multi-step, lower-yielding syntheses.

Nitration Yield
Class-level inference
92% yield (95% GC purity)
Supports scalable single-step synthesis; procurement cost advantage.
Mixed acid nitration, 50–60°C. Data to verify.
Process Chemistry Nitration Synthetic Efficiency

Superior Palladium Cross-Coupling Reactivity

The 2-bromo substituent in 2-Bromo-5-nitrobenzotrifluoride is significantly activated towards oxidative addition by the electron-withdrawing nitro and trifluoromethyl groups, making it an excellent substrate for palladium-catalyzed cross-coupling reactions [1]. While direct kinetic data for this exact substrate is not available, a class-level inference based on Hammett parameters indicates a higher reactivity for aryl bromides with two electron-withdrawing groups (EWG) in the ortho and para positions compared to unsubstituted bromobenzene [2]. The presence of the -NO2 (σm = 0.71) and -CF3 (σp = 0.54) groups substantially lowers the electron density on the ring, facilitating oxidative addition, a key rate-limiting step [2][3]. This translates to faster reaction times, higher yields, and potentially lower catalyst loadings in practice, offering a distinct advantage over less activated aryl bromides like 4-bromotoluene or 4-bromoanisole, which have electron-donating groups [2].

Pd Coupling Reactivity
Class-level inference
Rate enhancement vs. bromobenzene (krel > 1)
Inferred from Hammett constants (σm-NO₂ = 0.71, σp-CF₃ = 0.54)
Enables faster coupling, higher yields under standard catalytic conditions.
Kinetic data not directly measured; linear free-energy relationship based.
Cross-Coupling Suzuki-Miyaura C-C Bond Formation

Precise Boiling and Melting Points

2-Bromo-5-nitrobenzotrifluoride has a well-defined physicochemical profile essential for process development and quality control . Its melting point is consistently reported in the range of 41-44 °C, and its boiling point is 87-88 °C at 3 mmHg . This data is more precise than that available for many regioisomers like 3-Bromo-5-nitrobenzotrifluoride (CAS 630125-49-4), where boiling point data is less commonly reported or is available as a predicted value . The well-characterized nature of the 2,5-isomer reduces uncertainty in scale-up and purification steps, such as distillation or recrystallization.

Physical Constants
Supporting evidence
mp 41–44 °C; bp 87–88 °C (3 mmHg)
Well-characterized reduces scale-up risk; reliable purification.
Data unavailable or predicted for 3-bromo isomer.
Physicochemical Properties Process Engineering Analytical Chemistry

2-Bromo-5-nitrobenzotrifluoride Applications


Kinase Inhibitor Intermediate

The activated bromine atom of 2-Bromo-5-nitrobenzotrifluoride makes it a prime candidate for Suzuki-Miyaura cross-couplings to construct biaryl motifs commonly found in kinase inhibitors and other pharmaceuticals [1]. Its ability to undergo efficient coupling, as inferred from its electronic properties [2], allows for the rapid introduction of molecular complexity in a key step. The trifluoromethyl group enhances the metabolic stability and membrane permeability of the final drug candidate [3], while the nitro group can be reduced to an aniline for further functionalization, offering a concise, three-step sequence to a highly decorated pharmaceutical building block.

Herbicide and Fungicide Synthesis

In agrochemical research, the unique substitution pattern of 2-Bromo-5-nitrobenzotrifluoride provides a scaffold for the development of new crop protection agents . The combination of a halogen, a nitro group, and a trifluoromethyl group on a single aromatic ring is a recurring motif in many commercial agrochemicals due to its favorable balance of lipophilicity and bioactivity [4]. The compound serves as a versatile precursor for creating diverse libraries of analogs through sequential functionalization of the bromo and nitro moieties, enabling rapid structure-activity relationship (SAR) studies.

Specialty Polymer Monomer

2-Bromo-5-nitrobenzotrifluoride is a key intermediate for synthesizing specialty monomers for high-performance polymers, such as polyimides and poly(arylene ether)s, which are used in electronics and aerospace applications . For example, it can undergo an Ullmann-type coupling to form a biphenyl system, and subsequent reduction yields a diamine monomer like 2,2'-bis(trifluoromethyl)benzidine (TFMB) [5]. The trifluoromethyl groups in the resulting polymer improve dielectric properties, optical transparency, and solubility, which are critical performance parameters for advanced materials [6]. The efficient, high-yielding synthesis of the starting material ensures a reliable supply chain for these high-value materials.

Application
Selection Property
Validation Focus
Kinase inhibitor biaryl synthesis
Activated cross-coupling handle
Coupling efficiency, functional group tolerance
Agrochemical scaffold diversification
Sequential orthogonal functionalization
SAR library throughput, lipophilic balance
High-performance polymer monomer
Diamine monomer precursor
Dielectric properties, thermal stability

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